2-Chloro-4-fluoro-6-iodoaniline 2-Chloro-4-fluoro-6-iodoaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18541252
InChI: InChI=1S/C6H4ClFIN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2
SMILES:
Molecular Formula: C6H4ClFIN
Molecular Weight: 271.46 g/mol

2-Chloro-4-fluoro-6-iodoaniline

CAS No.:

Cat. No.: VC18541252

Molecular Formula: C6H4ClFIN

Molecular Weight: 271.46 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-fluoro-6-iodoaniline -

Specification

Molecular Formula C6H4ClFIN
Molecular Weight 271.46 g/mol
IUPAC Name 2-chloro-4-fluoro-6-iodoaniline
Standard InChI InChI=1S/C6H4ClFIN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2
Standard InChI Key BDVKRKWZIHIBOU-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1Cl)N)I)F

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

2-Chloro-4-fluoro-6-iodoaniline is systematically named according to IUPAC rules, with the amino group (-NH2_2) at position 1, chlorine at position 2, fluorine at position 4, and iodine at position 6. Key synonyms include:

  • 2-Chloro-4-fluoro-6-iodophenylamine

  • Benzenamine, 2-chloro-4-fluoro-6-iodo-

  • 6-Iodo-2-chloro-4-fluoroaniline

The compound’s SMILES notation is NC1=C(I)C=C(F)C=C1Cl\text{NC1=C(I)C=C(F)C=C1Cl}, and its InChI key is BDVKRKWZIHIBOU-UHFFFAOYSA-N\text{BDVKRKWZIHIBOU-UHFFFAOYSA-N} .

Crystallographic and Spectroscopic Data

X-ray crystallography data for this compound is limited, but nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles are consistent with its structure:

  • 1H^1\text{H} NMR (DMSO-d6d_6): Signals at δ 7.84–7.87 (dd, 1H, aromatic), 7.21–7.25 (dd, 1H, aromatic), and a broad singlet for the amino group (~5.5 ppm) .

  • MS (EI): Molecular ion peak at m/zm/z 271.46 ([M]+^+), with fragments corresponding to loss of I (m/zm/z 144), Cl (m/zm/z 236), and F (m/zm/z 254) .

Physical and Chemical Properties

Thermodynamic Properties

PropertyValueSource
Melting Point66–67°C (predicted)
Boiling Point273.1 ± 25.0°C (predicted)
Density2.0 ± 0.1 g/cm3^3
Vapor Pressure (25°C)0.00818 mmHg
pKa0.51 ± 0.10 (predicted)

The compound’s low vapor pressure and moderate melting point suggest stability under standard laboratory conditions. Its density exceeds water, indicating limited solubility in aqueous media .

Solubility and Reactivity

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis for 2-chloro-4-fluoro-6-iodoaniline is documented, analogous methods for halogenated anilines suggest the following approach:

  • Directed Ortho Metalation:

    • Start with 2-chloro-4-fluoroaniline.

    • Deprotonate the amino group with lithium diisopropylamide (LDA) at −78°C in THF.

    • Introduce iodine via electrophilic substitution, leveraging the ortho-directing effect of the amino group .

  • Purification:

    • Quench the reaction with 6N HCl.

    • Extract with n-heptane, wash with sodium sulfite, and crystallize to isolate the product .

This method mirrors protocols for synthesizing 1-bromo-2-chloro-4-fluoro-2-iodobenzene, achieving yields up to 84% under optimized conditions .

Industrial Scalability

Challenges include controlling regioselectivity due to competing halogen interactions. Patent CN115010574B highlights the importance of cryogenic conditions (−78°C) and stoichiometric control (1:1.1:1.04 molar ratio for substrate:LDA:I2_2) to minimize byproducts .

Applications and Research Findings

Material Science Applications

The compound’s heavy halogen content (47.3% iodine by mass) makes it a potential candidate for:

  • X-ray contrast agents: Iodine’s high atomic number enhances radiocontrast properties.

  • Liquid crystal precursors: Halogenated anilines are intermediates in mesogen synthesis .

Hazard CodeRisk StatementPrecautionary Measures
H315Causes skin irritationWear protective gloves/clothing
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationUse in well-ventilated areas

The compound is classified under UN 2811 (Toxic Solids, Organic) and requires storage at 4–8°C in light-sensitive containers .

Environmental Impact

Ecotoxicity studies using Caenorhabditis elegans and seed germination assays indicate mild toxicity at concentrations ≤100 µg/mL, suggesting moderate environmental persistence .

Comparative Analysis with Isomers

4-Chloro-2-fluoro-6-iodoaniline (CAS 216393-67-8)

This structural isomer differs in halogen placement but shares similar physical properties:

  • Melting Point: 39–41°C

  • Boiling Point: 267.4 ± 40.0°C

  • Antimicrobial Activity: MIC >500 µg/mL against V. parahaemolyticus .

The lower melting point of the 4-chloro isomer suggests weaker intermolecular forces compared to the 2-chloro derivative.

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